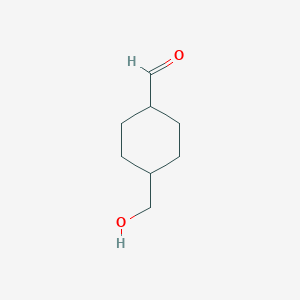

4-(hydroxymethyl)cyclohexanecarboxaldehyde

Description

Significance of Multifunctional Cyclohexane (B81311) Derivatives in Synthetic Chemistry

In medicinal chemistry, polysubstituted cyclohexanes are considered "privileged scaffolds". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. By modifying the functional groups attached to the cyclohexane ring, chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce side effects. The inherent conformational preferences of the cyclohexane chair form allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological receptors.

Beyond pharmaceuticals, these derivatives are integral to materials science. For instance, they serve as monomers or cross-linking agents in the synthesis of polymers with specific thermal and mechanical properties. The nature and substitution pattern of the functional groups on the cyclohexane ring can dictate the resulting polymer's characteristics, such as rigidity, thermal stability, and crystallinity.

The synthesis of complex natural products also frequently involves multifunctional cyclohexane intermediates. The stereochemical control achievable on the cyclohexane ring is a key advantage in constructing intricate molecular architectures found in nature. The ability to selectively react one functional group in the presence of others on the same cyclohexane core is a powerful tool for synthetic chemists, enabling the efficient construction of complex target molecules.

Strategic Importance of Formyl and Hydroxyl Functionalities on Cyclohexane Scaffolds

The presence of both a formyl (aldehyde) and a hydroxyl (alcohol) group on a cyclohexane scaffold, as seen in 4-(hydroxymethyl)cyclohexanecarboxaldehyde, is of significant strategic importance in organic synthesis. These two functional groups offer a rich platform for a wide array of chemical transformations, and their coexistence in a single molecule allows for sequential and selective reactions.

The aldehyde group is a versatile functional handle that can undergo a variety of transformations. It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or subjected to nucleophilic addition reactions to form new carbon-carbon bonds (e.g., Grignard and Wittig reactions). It can also participate in condensation reactions to form imines and enamines, which are key intermediates in many synthetic pathways.

The primary hydroxyl group is also highly reactive. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. Furthermore, it can undergo esterification or etherification to introduce a wide range of other functional groups.

The strategic value of having both functionalities on a cyclohexane ring is particularly evident in the synthesis of symmetrical or unsymmetrical difunctionalized cyclohexanes. For example, this compound serves as a key intermediate in the biocatalytic synthesis of 1,4-cyclohexanedicarboxaldehyde. nist.gov In this process, the starting material, 1,4-cyclohexanedimethanol (B133615), is first oxidized to this compound, which is then further oxidized to the final dialdehyde (B1249045) product. nist.gov This stepwise oxidation highlights the ability to selectively target one hydroxyl group at a time, a level of control that is highly desirable in multistep syntheses.

This bifunctionality also allows for the construction of polymers with tailored properties. The hydroxyl group can be used for polyester or polyurethane formation, while the aldehyde can be used for cross-linking or further functionalization of the polymer backbone. The rigid cyclohexane core, combined with the reactive handles of the formyl and hydroxyl groups, makes this compound and similar structures valuable building blocks for creating complex and functionally diverse molecules.

Chemical Properties and Research Findings

The following tables provide a summary of the key chemical properties of this compound and detailed findings from a notable research study on its synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | nist.govorgsyn.org |

| Molecular Weight | 142.19 g/mol | orgsyn.org |

| Appearance | Solid | orgsyn.org |

| Synonyms | 1-Formyl-4-hydroxymethylcyclohexane, 4-(Hydroxymethyl)cyclohexanecarbaldehyde | nist.govorgsyn.org |

| CAS Number | 92385-32-5 | nist.gov |

Table 2: Research Findings on the Biocatalytic Synthesis of 1,4-Cyclohexanedicarboxaldehyde via this compound

| Parameter | Details | Source |

| Reaction | Biocatalytic oxidation of 1,4-cyclohexanedimethanol (CHDM) to 1,4-cyclohexanedicarboxaldehyde (CHDA) | nist.gov |

| Intermediate | This compound (HMCA) | nist.gov |

| Biocatalyst | Engineered alcohol oxidase from Achromobacter cholorphenolicus (AcCO) | nist.gov |

| Substrate | 1,4-cyclohexanedimethanol (CHDM) | nist.gov |

| Key Transformation | Stepwise oxidation of the two primary alcohol groups of CHDM, with HMCA as the stable intermediate. | nist.gov |

| Significance | Demonstrates the regioselective oxidation of a difunctional cyclohexane derivative and the strategic role of this compound as a key intermediate in a biocatalytic cascade. | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVNSYYBXALPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxymethyl Cyclohexanecarboxaldehyde and Its Derivatives

Chemoenzymatic Synthesis Approaches

The convergence of chemical and enzymatic strategies, known as chemoenzymatic synthesis, offers mild and highly selective routes for producing complex molecules. nih.govrjpbr.com For 4-(hydroxymethyl)cyclohexanecarboxaldehyde, these approaches are primarily centered on the biocatalytic oxidation of the readily available precursor, 1,4-cyclohexanedimethanol (B133615).

Biocatalytic Oxidation of 1,4-Cyclohexanedimethanol

The selective oxidation of one of the two primary alcohol groups in 1,4-cyclohexanedimethanol (CHDM) to an aldehyde, yielding this compound (HMCA), is a significant challenge due to the symmetrical nature of the substrate. Biocatalysts, particularly alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs), have emerged as powerful tools for this transformation due to their inherent selectivity. chemrxiv.orgmdpi.com These enzymes can catalyze the oxidation of alcohols under mild conditions, often with high regioselectivity. mdpi.com

A notable example involves the use of an alcohol oxidase from Arthrobacter cholorphenolicus (AcCO) to convert CHDM. In this process, HMCA is formed as an intermediate during the synthesis of the dialdehyde (B1249045), 1,4-cyclohexanedicarboxaldehyde (CHDA). nih.gov The enzyme utilizes molecular oxygen as the oxidant, which is an environmentally benign approach. uva.nl

Enzyme Engineering and Directed Evolution Strategies for Enhanced Catalytic Activity

To overcome the limitations of wild-type enzymes, such as low activity or insufficient selectivity, protein engineering has become an indispensable tool. researchgate.net Strategies like directed evolution and rational design are employed to tailor enzymes for specific industrial applications. nih.govacs.orgdiva-portal.org

Through this approach, an optimal variant, designated W4 (S101A/H351V/N378S/Q329N), was developed. This engineered enzyme showed a remarkable 112.5-fold increase in catalytic activity for producing CHDA from CHDM. nih.gov The mutations facilitated a more favorable binding conformation for HMCA, lowering the energy barrier for its oxidation and thereby reducing its accumulation. nih.gov Similar strategies of identifying and mutating key residues in the active site have been successfully used to enhance the activity and alter the substrate scope of other alcohol dehydrogenases. rsc.orgfrontiersin.org

| Enzyme Variant | Key Mutations | Improvement in Catalytic Activity (vs. Wild Type) | Reference |

| AcCO W4 | S101A/H351V/N378S/Q329N | 112.5-fold | nih.gov |

Optimization of Biocatalytic Reaction Conditions for this compound Production

Maximizing the yield and efficiency of biocatalytic reactions requires careful optimization of various parameters. For the production of HMCA as an intermediate, or its subsequent conversion, factors such as pH, temperature, co-solvents, and management of byproducts are critical.

In the system using the engineered AcCO variant W4, the reaction was optimized to run in a potassium phosphate (B84403) buffer at a pH of 8.0 and a temperature of 30°C. nih.gov A key challenge with alcohol oxidases is the production of hydrogen peroxide (H₂O₂), which can be detrimental to the enzyme. To mitigate this, catalase is often added to the reaction mixture to decompose H₂O₂ into water and oxygen. chemrxiv.orgnih.gov The addition of a co-solvent, such as 5% v/v dimethyl sulfoxide (B87167) (DMSO), was also found to be beneficial. nih.gov Under these optimized, scaled-up conditions in a 3 L bioreactor, the process yielded 29.6 g/L of the subsequent product, CHDA, with a 42.2% yield from CHDM, demonstrating the viability of the engineered biocatalytic system. nih.gov

| Parameter | Optimal Condition | Purpose/Effect | Reference |

| pH | 8.0 | Maintain optimal enzyme activity | nih.gov |

| Temperature | 30°C | Balance reaction rate and enzyme stability | nih.gov |

| Co-oxidant | Air (Oxygen) | Serves as the ultimate oxidant for AOX | nih.gov |

| Additive | Catalase | Decomposes toxic H₂O₂ byproduct | chemrxiv.orgnih.gov |

| Co-solvent | 5% (v/v) DMSO | May improve substrate solubility/enzyme activity | nih.gov |

Conventional Organic Synthesis Routes to this compound

Traditional organic synthesis provides a range of methods for creating this compound, primarily through the controlled oxidation of 1,4-cyclohexanedimethanol or by manipulating the functional groups on a pre-existing cyclohexane (B81311) ring.

Controlled Oxidation of Hydroxymethyl-substituted Cyclohexanes

The selective mono-oxidation of a symmetrical diol like 1,4-cyclohexanedimethanol is a classic challenge in organic synthesis. The goal is to convert one primary alcohol to an aldehyde while leaving the other untouched, avoiding both under-reaction and over-oxidation to the dialdehyde or dicarboxylic acid. thieme-connect.com

A variety of reagents have been developed for the oxidation of primary alcohols to aldehydes. organic-chemistry.org Chromium-based reagents such as Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective for this transformation and are typically used in stoichiometric amounts in dichloromethane. vanderbilt.edu The Collins reagent (CrO₃·2pyridine) is another option that works under non-aqueous conditions and can be useful for acid-sensitive compounds. vanderbilt.edu

More modern and milder methods often employ catalytic systems. The use of stable nitroxyl (B88944) radicals, most notably (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in combination with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl), is a widely used protocol for the selective oxidation of primary alcohols. organic-chemistry.org This method is highly chemoselective and generally avoids over-oxidation to the carboxylic acid. organic-chemistry.org Another recently developed system uses a combination of Selectfluor and sodium bromide in a mixed solvent system, which generates hypobromous acid as the active oxidant, to convert alcohols to aldehydes. nih.gov

Functional Group Interconversions on Cyclohexane Scaffolds

An alternative strategy for synthesizing this compound involves starting with a cyclohexane derivative that already contains one or both of the required carbon atoms at the desired oxidation state and performing functional group interconversions.

For instance, one could start with dimethyl 1,4-cyclohexanedicarboxylate. nih.gov A selective reduction of one ester group to a primary alcohol can be achieved using a controlled amount of a strong reducing agent like lithium aluminum hydride, or by using a milder reagent that selectively reduces one group over the other. The remaining ester group could then be reduced to the aldehyde level. This is often accomplished by first converting the ester to a Weinreb amide followed by reduction with an organometallic reagent, or by direct reduction at low temperature with a reagent like diisobutylaluminium hydride (DIBAL-H).

Another potential route could begin with 4-formylcyclohexanecarboxylic acid. The more reactive aldehyde group could be protected as an acetal (B89532). The carboxylic acid group could then be reduced to the primary alcohol using reagents such as borane (B79455) or lithium aluminum hydride. Finally, deprotection of the acetal would unveil the aldehyde functionality, yielding the desired product. These multi-step sequences highlight the versatility of functional group interconversions in accessing complex molecular architectures. organic-chemistry.org

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is of considerable interest for applications where the spatial orientation of the functional groups influences the properties of the final product. This requires precise control over the stereochemistry of the 1,4-disubstituted cyclohexane ring.

The diastereoselective synthesis of cis- or trans-4-(hydroxymethyl)cyclohexanecarboxaldehyde can be achieved through the stereocontrolled reduction of a precursor like 4-oxocyclohexanecarboxaldehyde or a derivative thereof. The facial selectivity of the nucleophilic addition of a hydride reagent to the ketone is influenced by the steric and electronic properties of the existing substituent and the reagent itself. For instance, the reduction of a 4-substituted cyclohexanone (B45756) can lead to a mixture of cis and trans alcohols, with the ratio depending on the reducing agent and reaction conditions.

Enantioselective pathways aim to produce a single enantiomer of a chiral target molecule. For this compound, which is achiral in its cis and trans forms due to a plane of symmetry, enantioselective strategies would be relevant for derivatives with additional chiral centers. However, principles of asymmetric synthesis can be applied to related chiral cyclohexane carbaldehydes. Catalytic asymmetric synthesis, for example, through an inverse-electron-demand Diels-Alder reaction, has been used to produce 3,4-disubstituted cyclohexadiene carbaldehydes with high enantioselectivity, which can then be hydrogenated to the corresponding cyclohexane derivatives.

Enzymatic reductions can also offer high stereoselectivity. The use of alcohol dehydrogenases for the reduction of diones to diols has been shown to proceed with high diastereo- and enantioselectivity, a principle that can be extended to the synthesis of chiral hydroxy aldehydes.

The control of stereochemistry in cyclohexane ring systems is fundamentally linked to the conformational preferences of the chair form. In 1,4-disubstituted cyclohexanes, the trans isomer generally exists with both substituents in the more stable equatorial positions to minimize steric strain. The cis isomer, on the other hand, has one substituent in an axial position and one in an equatorial position.

The stereochemical outcome of reactions on a cyclohexane ring is often dictated by the direction of approach of the reagent. For nucleophilic additions to a carbonyl group on a cyclohexane ring, the axial or equatorial attack of the nucleophile determines the stereochemistry of the resulting alcohol. The Felkin-Anh model and Cieplak's model provide frameworks for predicting the stereochemical outcome of such additions by considering steric and electronic effects.

In the context of synthesizing this compound, starting from a planar or near-planar precursor like a cyclohexene (B86901) derivative allows for the stereochemistry to be set during subsequent reactions such as dihydroxylation or hydroboration-oxidation, followed by oxidation of one of the alcohol groups to an aldehyde. The choice of reagents and the reaction sequence can be tailored to favor the formation of either the cis or trans isomer. For example, an anti-dihydroxylation followed by selective oxidation would lead to a different diastereomer than a syn-dihydroxylation pathway.

| Precursor Type | Reaction Type | Stereochemical Control Principle | Resulting Isomer |

| 4-Oxocyclohexanecarboxylate | Diastereoselective Reduction | Steric approach control of hydride | Mixture of cis and trans isomers |

| Substituted Cyclohexadiene | Asymmetric Diels-Alder | Chiral catalyst directs facial selectivity | Enantiomerically enriched precursor |

| Cyclohexene derivative | Dihydroxylation | Syn- or anti-addition of hydroxyl groups | cis or trans diol precursor |

Chemical Reactivity and Transformations of 4 Hydroxymethyl Cyclohexanecarboxaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This feature is central to its chemical reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

A prominent example of this reaction is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the nucleophile, delivering a carbanion to the carbonyl carbon. This reaction is a powerful tool for forming new carbon-carbon bonds. youtube.com For instance, the reaction of 4-(hydroxymethyl)cyclohexanecarboxaldehyde with methylmagnesium bromide, followed by an acidic workup, would yield 1-(4-(hydroxymethyl)cyclohexyl)ethan-1-ol.

Another significant nucleophilic addition is the reaction with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which effectively reduce the aldehyde to a primary alcohol. youtube.com In the case of this compound, this reduction would result in the formation of cyclohexane-1,4-dimethanol.

The following table illustrates typical nucleophilic addition reactions at the aldehyde center.

| Reaction Type | Nucleophile | Reagent(s) | Product |

| Grignard Reaction | CH₃⁻ | 1. CH₃MgBr 2. H₃O⁺ | 1-(4-(hydroxymethyl)cyclohexyl)ethan-1-ol |

| Reduction | H⁻ | 1. NaBH₄ 2. H₂O | Cyclohexane-1,4-dimethanol |

| Cyanohydrin Formation | CN⁻ | 1. NaCN 2. H₂SO₄ | 2-(4-(hydroxymethyl)cyclohexyl)-2-hydroxyacetonitrile |

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a key reaction, and its selective execution in the presence of the hydroxyl group is crucial. mdpi.com Various oxidizing agents can achieve this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) can efficiently oxidize primary alcohols and aldehydes to carboxylic acids. chemeurope.com However, milder conditions are often preferred to avoid over-oxidation or side reactions involving the alcohol moiety.

Chemoselective oxidation methods are particularly relevant. For molecules containing both alcohol and aldehyde groups, such as 5-hydroxymethylfurfural, certain biocatalysts or specific chemical oxidants can selectively convert the aldehyde to a carboxylic acid while leaving the alcohol group intact. mdpi.com This selective oxidation of this compound yields 4-(hydroxymethyl)cyclohexanecarboxylic acid. tcichemicals.com

| Oxidizing Agent | Conditions | Product | Typical Yield |

| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | 4-(hydroxymethyl)cyclohexanecarboxylic acid | Good to Excellent |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 4-(hydroxymethyl)cyclohexanecarboxylic acid | High |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 4-(hydroxymethyl)cyclohexanecarboxylic acid | High (often for qualitative test) |

Carbon-Carbon Bond Forming Reactions: Aldol (B89426) Condensations and Beyond

The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) makes the aldehyde susceptible to deprotonation by a base to form an enolate. This enolate is a potent carbon nucleophile and can react with another carbonyl compound in what is known as an aldol reaction, a powerful method for C-C bond formation. libretexts.orgpressbooks.pub

Crossed aldol condensations are also possible, where the enolate of this compound reacts with a different aldehyde or ketone. pressbooks.pub For a successful crossed reaction, the other carbonyl partner should ideally lack alpha-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) to prevent self-condensation and reduce the number of potential products. libretexts.org

Reactivity of the Hydroxyl Group

The hydroxymethyl group (–CH₂OH) is a primary alcohol, and its reactivity is centered on the nucleophilic oxygen atom and the potential for oxidation. youtube.com

Oxidation to Additional Carbonyl Functionalities

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde. However, given the presence of an existing aldehyde group in the molecule, this transformation requires careful selection of reagents to achieve selectivity or to oxidize both functionalities.

To selectively oxidize the primary alcohol without affecting the aldehyde, the aldehyde group would first need to be protected, for instance, as an acetal (B89532). Following protection, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) could be used to convert the hydroxymethyl group into a second aldehyde functionality. Deprotection would then yield cyclohexane-1,4-dicarbaldehyde. If full oxidation is desired, a strong oxidizing agent under harsh conditions could convert both the initial aldehyde and the primary alcohol to carboxylic acid groups, resulting in cyclohexane-1,4-dicarboxylic acid.

| Objective | Reagent(s) | Intermediate/Product |

| Selective Oxidation of Alcohol | 1. Ethylene glycol, H⁺ (protection) 2. PCC 3. H₃O⁺ (deprotection) | Cyclohexane-1,4-dicarbaldehyde |

| Full Oxidation | KMnO₄ (hot, concentrated) | Cyclohexane-1,4-dicarboxylic acid |

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. In a Fischer esterification, the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol or the acid is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, more reactive acyl chlorides or acid anhydrides can be used to form esters irreversibly and under milder conditions. libretexts.org

Etherification can be achieved through reactions like the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. jk-sci.comyoutube.com This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. wikipedia.org For this to be effective, a primary alkyl halide is preferred to minimize competing elimination reactions. youtube.comwikipedia.org

| Reaction | Reagents | Product Example |

| Fischer Esterification | Acetic acid (CH₃COOH), H₂SO₄ | (4-formylcyclohexyl)methyl acetate |

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | (4-formylcyclohexyl)methyl acetate |

| Williamson Ether Synthesis | 1. NaH 2. Methyl iodide (CH₃I) | 4-(methoxymethyl)cyclohexanecarboxaldehyde |

Dual Functional Group Reactivity in Tandem and Cascade Transformations

The presence of both a nucleophilic alcohol and an electrophilic aldehyde within the same molecule allows for intramolecular reactions and facilitates sequential intermolecular reactions in a single pot. These tandem and cascade sequences are highly efficient, minimizing waste and purification steps, and enabling the rapid construction of molecular complexity.

A key transformation involving this compound is its role as an intermediate in the biocatalytic oxidation of 1,4-cyclohexanedimethanol (B133615) (CHDM) to 1,4-cyclohexanedicarboxaldehyde (CHDA). nih.gov In this process, an alcohol oxidase selectively oxidizes one of the primary alcohols of CHDM to yield this compound. Subsequently, the same enzyme oxidizes the remaining alcohol group to afford the final dialdehyde (B1249045) product. This sequential oxidation highlights the differential reactivity of the two hydroxyl groups in the starting material and the controlled step-wise transformation possible through enzymatic catalysis.

While specific examples of complex cascade reactions initiated from isolated this compound are not extensively documented in readily available literature, its structure lends itself to several potential tandem processes. For instance, an intramolecular hemiacetal can form through the interaction of the alcohol and aldehyde groups. libretexts.orglibretexts.org This equilibrium can be a crucial step in subsequent reactions.

One theoretical tandem reaction could involve an initial oxidation of the alcohol to a second aldehyde, followed by a Wittig reaction at both carbonyl centers. Such a sequence would allow for the symmetrical or asymmetrical introduction of new carbon-carbon double bonds. Another possibility is a tandem oxidation-Knoevenagel condensation, where the newly formed dialdehyde reacts with an active methylene (B1212753) compound to generate a more complex, conjugated system.

The strategic placement of the two functional groups also enables intramolecular cyclization reactions. For example, under specific conditions, an intramolecular Baylis-Hillman or Morita reaction could potentially lead to the formation of bicyclic structures. nih.gov These reactions, involving the coupling of the aldehyde with an activated alkene that could be tethered to the hydroxyl group, would create intricate ring systems in a single step.

Interactive Table: Potential Tandem Reactions of this compound

| Reaction Type | Reagents/Catalysts | Potential Product | Key Transformations |

| Tandem Oxidation-Wittig | Oxidant, Phosphonium Ylide | Dialkene | Oxidation of alcohol, Wittig olefination |

| Tandem Oxidation-Knoevenagel | Oxidant, Active Methylene Compound | Conjugated System | Oxidation of alcohol, Knoevenagel condensation |

| Intramolecular Hemiacetalization | Acid or Base Catalyst | Cyclic Hemiacetal | Nucleophilic attack of alcohol on aldehyde |

| Intramolecular Baylis-Hillman | Nucleophilic Catalyst | Bicyclic Lactone | Michael addition followed by aldol reaction |

Diastereodivergent Transformations Involving Cyclohexanecarbaldehyde Scaffolds

The cyclohexane (B81311) ring of this compound can exist in different conformations, and the substituents can adopt various stereochemical arrangements. This structural feature is pivotal in diastereodivergent synthesis, where different diastereomers of a product can be selectively obtained from a single starting material by tuning reaction conditions or catalysts.

While specific studies on diastereodivergent transformations of this compound are limited, the principles can be extrapolated from research on similar cyclohexanecarbaldehyde scaffolds. The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been achieved through cascade Michael-aldol reactions. beilstein-journals.org These reactions demonstrate that the stereochemical outcome is highly dependent on the catalyst and reaction conditions, allowing for the selective formation of specific diastereomers.

Organocatalysis is a powerful tool for achieving diastereodivergence in reactions involving aldehydes. For example, the reaction of enals with benzoylnitromethane (B1266397) can be directed to form either a tetrasubstituted cyclohexene (B86901) carbaldehyde or a cyclic hemiacetal, depending on the substrate and reaction conditions. This highlights how subtle changes can steer a reaction towards different diastereomeric products.

In the context of this compound, diastereodivergent transformations could be envisioned in several ways. For instance, in a tandem reaction where both the aldehyde and alcohol are involved, the stereochemistry of the initial reaction at the aldehyde could influence the stereochemical outcome of a subsequent reaction involving the alcohol, or vice versa. The cis/trans relationship of the substituents on the cyclohexane ring would play a crucial role in directing the approach of reagents and controlling the stereochemistry of the newly formed chiral centers.

The use of chiral auxiliaries or catalysts could also be employed to achieve diastereodivergent synthesis. By carefully selecting a catalyst that favors the formation of a specific transition state, it is possible to selectively generate one diastereomer over others. For example, in an aldol reaction involving the enolate derived from this compound, different metal enolates or the use of specific chiral ligands could lead to the preferential formation of either the syn or anti aldol adduct.

Interactive Table: Factors Influencing Diastereoselectivity in Cyclohexanecarbaldehyde Reactions

| Factor | Influence on Stereochemistry | Example Reaction |

| Catalyst | Can favor a specific transition state, leading to a particular diastereomer. | Organocatalyzed Michael-aldol cascade |

| Solvent | Can influence the conformation of the substrate and transition states. | Not specified in provided context |

| Temperature | Can affect the equilibrium between different transition states. | Not specified in provided context |

| Substrate Control | The inherent stereochemistry of the cyclohexane ring can direct the approach of reagents. | Not specified in provided context |

| Chiral Auxiliaries | Can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. | Not specified in provided context |

Mechanistic Studies of Reactions Involving 4 Hydroxymethyl Cyclohexanecarboxaldehyde

Elucidation of Biocatalytic Mechanisms

Biocatalysis offers a highly selective and efficient means to transform multifunctional molecules. Enzymes, operating under mild conditions, can distinguish between the two functional groups of 4-(hydroxymethyl)cyclohexanecarboxaldehyde and often exhibit high stereoselectivity.

Detailed Analysis of Hydride Transfer in Enzymatic Oxidations

The enzymatic oxidation of the hydroxymethyl group in this compound (HMCA) to yield 1,4-cyclohexanedicarboxaldehyde (CHDA) is a critical step that hinges on a hydride transfer mechanism. Studies using flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidases, such as the one from Arthrobacter cholorphenolicus (AcCO), have provided significant insights. nih.gov The catalytic cycle involves a reductive and an oxidative half-reaction. The key step in the oxidation of HMCA is the transfer of a hydride ion (H⁻) from the α-carbon of the hydroxymethyl group to the N(5) atom of the FAD isoalloxazine ring. nih.gov

Role of Active Site Residues and Cofactors in this compound Formation

The formation of this compound from its precursor, 1,4-cyclohexanedimethanol (B133615) (CHDM), and its subsequent oxidation are orchestrated by specific residues within the enzyme's active site, in conjunction with a cofactor.

Cofactor: In alcohol oxidases like AcCO, the FAD cofactor is the direct recipient of the hydride from the substrate. nih.gov In other enzymes, such as alcohol dehydrogenases (ADHs), this role is typically played by nicotinamide (B372718) adenine dinucleotide (NAD⁺). nih.gov

Active Site Residues: A critical residue in AcCO is Histidine 466 (H466). This residue acts as a catalytic base, abstracting a proton from the substrate's hydroxyl group. nih.gov This deprotonation facilitates the subsequent hydride transfer to the FAD cofactor. The positioning of the substrate relative to both H466 and FAD is crucial for efficient catalysis. In aryl-alcohol oxidase, a similar role is played by a histidine residue (His502), which, together with the flavin N5 atom, dictates the stereoselectivity of the hydride transfer. nih.gov Engineering the active site by mutating key residues can dramatically alter the enzyme's efficiency. For instance, a quadruple mutant of AcCO (W4) was created that lowered the energy barrier for hydride transfer from HMCA to just 9.2 kcal·mol⁻¹, significantly boosting the production of the dialdehyde (B1249045). nih.gov

| Component | Role in Biocatalysis | Example | Reference |

|---|---|---|---|

| Cofactor | Accepts a hydride ion (H⁻) from the substrate's hydroxymethyl group. | Flavin Adenine Dinucleotide (FAD) in Alcohol Oxidase | nih.gov |

| Active Site Residue | Acts as a catalytic base, abstracting a proton from the substrate's hydroxyl group to facilitate hydride transfer. | Histidine 466 (H466) in AcCO | nih.gov |

| Engineered Mutant | Alters substrate positioning and active site environment to lower the energy barrier for hydride transfer. | W4 variant (S101A/H351V/N378S/Q329N) of AcCO | nih.gov |

Mechanistic Investigations of Organocatalytic and Transition Metal-Catalyzed Processes

Beyond enzymes, both organocatalysts and transition metal complexes can mediate reactions involving this compound.

Organocatalysis: The aldehyde functional group is a common handle for organocatalytic transformations. Proline and its derivatives, for instance, can catalyze reactions via enamine or iminium ion intermediates. In a typical enamine mechanism, the catalyst reacts with the aldehyde to form an enamine, which then acts as a nucleophile. nih.gov Conversely, in iminium catalysis, the catalyst forms an iminium ion, lowering the LUMO of the α,β-unsaturated aldehyde and activating it for nucleophilic attack. For a molecule like this compound, these pathways could be exploited for reactions such as α-functionalization or aldol (B89426) additions. nih.govnih.gov Aldehydes themselves can also act as catalysts, often forming temporary tether intermediates with substrates to facilitate intramolecular reactions like hydroaminations or hydrations. rsc.orgrsc.org

Transition Metal-Catalyzed Processes: Transition metals are widely used to catalyze the oxidation of alcohols to aldehydes. rsc.org A general mechanism for aerobic oxidation often involves the coordination of the alcohol to the metal center, followed by a β-hydride elimination step to yield the aldehyde and a metal-hydride species. The catalyst is then regenerated by an oxidant, such as molecular oxygen. rsc.org Metals like palladium, ruthenium, and copper are commonly employed. rsc.orgmdpi.com Furthermore, the aldehyde group can be a substrate in transition metal-catalyzed reactions like cross-coupling or addition reactions, where an organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.orgorganic-chemistry.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic parameters. A key piece of data comes from the biocatalytic oxidation of the hydroxymethyl group.

The activation energy (energy barrier) for the hydride transfer step is a critical kinetic parameter. As determined by QM/MM calculations, this barrier dictates the rate of conversion. nih.gov

| Enzyme System | Substrate | Energy Barrier for Hydride Transfer (kcal·mol⁻¹) | Kinetic Implication | Reference |

|---|---|---|---|---|

| Wild-Type AcCO | 1,4-Cyclohexanedimethanol (CHDM) | 13.5 | Moderate reaction rate for the first oxidation. | nih.gov |

| Wild-Type AcCO | This compound (HMCA) | 20.2 | Very slow reaction rate, leading to HMCA accumulation. | nih.gov |

| Engineered W4 Variant | This compound (HMCA) | 9.2 | Significantly enhanced reaction rate, reducing HMCA accumulation. | nih.gov |

Conformational Analysis and its Influence on Substrate Reactivity

The three-dimensional structure of this compound and its orientation within a catalyst's active site have a profound impact on its reactivity. The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize steric and torsional strain. openochem.orgutdallas.edu The two substituents (hydroxymethyl and formyl groups) can occupy either axial or equatorial positions. The trans isomer, with both groups in equatorial positions (or one axial, one equatorial, depending on the specific chair flip), is generally more stable.

In the context of biocatalysis, the precise conformation adopted by the substrate upon binding to the enzyme is critical. Molecular dynamics simulations of HMCA in the active site of alcohol oxidase (AcCO) revealed that an unfavorable conformation leads to an excessive distance for the key hydride transfer. nih.gov In the wild-type enzyme, the distance between the transferring hydride of HMCA and the accepting N(5) atom of FAD is too long, which directly contributes to the high energy barrier of 20.2 kcal·mol⁻¹. nih.gov

| System | Substrate Conformation | Hydride Transfer Distance | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Wild-Type AcCO | Unfavorable catalytically active conformation | Excessively long | High energy barrier (20.2 kcal·mol⁻¹); low catalytic efficiency | nih.gov |

| Engineered W4 Variant | Favorable catalytically active conformation | Shortened | Low energy barrier (9.2 kcal·mol⁻¹); high catalytic efficiency | nih.gov |

Applications of 4 Hydroxymethyl Cyclohexanecarboxaldehyde in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecules

The strategic placement of two distinct functional groups on a conformationally well-defined cycloaliphatic ring makes 4-(hydroxymethyl)cyclohexanecarboxaldehyde an attractive starting material for constructing intricate molecular architectures. The aldehyde can undergo nucleophilic additions, reductions, oxidations, and condensation reactions, while the hydroxymethyl group can be involved in esterifications, etherifications, and substitutions. This dual reactivity is pivotal for its application in synthesizing molecules for the pharmaceutical and agrochemical industries, as well as for mimicking complex natural products.

Strategic Intermediate in Pharmaceutical Synthesis

In pharmaceutical research, the cyclohexane (B81311) core is a prevalent structural motif found in numerous bioactive molecules. researchgate.net The compound this compound serves as a key intermediate, providing a robust scaffold that can be elaborated into diverse structures for drug discovery. atomfair.com Its functional groups are handles for introducing pharmacophoric elements or for connecting to other molecular fragments.

The synthesis of novel therapeutic agents often relies on building blocks that allow for the controlled, stepwise addition of complexity. mdpi.com For instance, the aldehyde functionality can be converted into an amine via reductive amination to introduce basic centers common in many drugs, or it can be used to form heterocyclic rings. Simultaneously, the hydroxymethyl group can be oxidized to a carboxylic acid, providing a common anchor point for amide bond formation, or it can be used to form esters and ethers, which are important functionalities for modulating a drug's pharmacokinetic properties. This versatility makes it a valuable precursor in the synthesis of compounds targeting a wide range of diseases. researchgate.net

Precursor for Agrochemical Research

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, frequently involves the exploration of novel chemical scaffolds to overcome resistance and improve efficacy. Cyclohexane derivatives have been successfully incorporated into a variety of commercial pesticides. google.comgoogle.com The structure of this compound offers a platform for creating new active ingredients.

For example, its derivatives could be investigated for herbicidal activity, as the cyclohexane ring is a feature in some known herbicides. google.com The functional groups allow for the attachment of various toxophores or moieties that can enhance uptake and translocation within the target pest or weed. Research into cyclodextrin (B1172386) derivatives for pesticide delivery has shown that cyclic structures can improve stability and reduce environmental impact, suggesting that molecules derived from this cyclohexane precursor could offer similar benefits. researchgate.net

Synthesis of Functionalized Cyclohexane Scaffolds for Natural Product Analogs (e.g., Tetrodotoxin-Related Compounds)

The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. acs.orgnih.gov Many intricate natural products are built upon a highly oxygenated and stereochemically rich cyclohexane core. elsevierpure.com The marine neurotoxin Tetrodotoxin (TTX) is a prime example, celebrated for its complex structure featuring a dense array of functional groups on a cyclohexane framework. nsf.govresearchgate.net

Synthetic approaches to TTX and its analogs invariably rely on the masterful construction of a functionalized cyclohexane intermediate. nsf.govnih.gov A bifunctional building block like this compound provides two key connection points on the cyclohexane ring, which are essential for installing the required stereocenters and functional groups, such as the guanidine (B92328) moiety and the intricate dioxa-adamantane core of TTX. researchgate.net The ability to synthesize and modify such scaffolds is crucial for creating TTX analogs with potentially reduced toxicity and tailored pharmacological profiles for use in neuroscience research and as potential therapeutics. nih.gov

| Natural Product Target | Importance of Cyclohexane Scaffold | Relevant Functional Groups | Synthetic Challenge |

|---|---|---|---|

| Tetrodotoxin (TTX) | Forms the core carbocyclic framework of the molecule. nsf.gov | Multiple hydroxyls, tertiary amine, precursor to guanidine and orthoacid. | Controlling the stereochemistry of nine contiguous stereocenters. researchgate.net |

| Cyclopiane Diterpenes | Serves as the anchor for a fused, highly congested triquinane system. nih.gov | Methyl groups, quaternary carbons. | Construction of multiple sterically hindered quaternary carbon centers. nih.gov |

| Hygromycin A | Provides the chiral, oxygenated carbocycle core. elsevierpure.com | Hydroxyls, amine, carboxylic acid. | Stereoselective installation of oxygen and nitrogen substituents. |

Role in Polymer Chemistry and Material Science

In materials science, the properties of polymers can be precisely tuned by the choice of monomers and modifying agents. Bifunctional cycloaliphatic compounds are particularly valued for their ability to impart rigidity, thermal stability, and durability to polymer backbones.

Monomeric Applications for Specialty Polymers

This compound can act as a bifunctional monomer in the synthesis of specialty polymers. specificpolymers.com The hydroxyl and aldehyde groups can participate in different types of polymerization reactions. For example, the hydroxyl group can react with dicarboxylic acids to form polyesters, while the aldehyde can react with diols to form polyacetals.

The incorporation of the rigid cyclohexane ring into the polymer backbone is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material, a known advantage of cycloaliphatic monomers. mdpi.comresearchgate.net This makes such polymers suitable for applications requiring high performance and durability. Furthermore, the ability to copolymerize this monomer with other vinyl monomers could lead to a wide range of functional and degradable polymers, contributing to the design of sustainable and chemically recyclable materials. rsc.org

| Polymer Type | Co-monomer | Key Polymerization Reaction | Predicted Properties |

|---|---|---|---|

| Polyester | Terephthalic acid | Esterification | High thermal stability, rigidity, improved mechanical strength. |

| Polyacetal | 1,4-Butanediol | Acetal (B89532) formation | Good chemical resistance, dimensional stability. |

| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | Urethane (B1682113) linkage (from -OH) | Enhanced hardness, abrasion resistance. |

| Epoxy Resin (modifier) | Bisphenol A diglycidyl ether (DGEBA) | Ring-opening polymerization (by -OH) | Increased cross-link density, higher Tg. |

Modifiers and Cross-linking Agents for Polymeric Materials

The aldehyde group is a highly reactive functionality that can serve as an effective cross-linker for various polymer systems. mdpi.comnih.gov Similar to well-known cross-linking agents like glutaraldehyde (B144438) and glyoxal, this compound can form covalent bonds with polymers containing nucleophilic groups such as amines (e.g., in chitosan) or hydroxyls (e.g., in polyvinyl alcohol). mcmaster.camdpi.com This reaction, often forming imine (Schiff base) or acetal linkages, creates a three-dimensional network within the material. nih.govmcmaster.ca

This cross-linking process significantly improves the material's properties, including mechanical strength, thermal stability, and resistance to solvents. The presence of the bulky cyclohexane group can further enhance the rigidity of the cross-linked network. The additional hydroxyl group provides another reactive site for secondary cross-linking reactions or for modifying the surface properties of the material, making it a versatile agent for tailoring the performance of hydrogels, coatings, and adhesives. thermofisher.com

| Polymer Substrate | Reactive Group on Substrate | Cross-linking Mechanism | Resulting Material Improvement |

|---|---|---|---|

| Chitosan | Amine (-NH2) | Schiff base formation (Imine linkage). mdpi.com | Enhanced mechanical strength, controlled swelling for hydrogels. |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Acetal formation. nih.gov | Improved water resistance, thermal stability. |

| Gelatin / Collagen | Amine (-NH2 from lysine) | Schiff base formation. nih.gov | Increased thermal and enzymatic degradation resistance for biomedical scaffolds. |

| Cellulose Derivatives | Hydroxyl (-OH) | Acetal formation. mdpi.com | Reduced water solubility, enhanced mechanical integrity of films. |

Contribution to Coatings and Adhesives Research

This compound is a bifunctional monomer containing both a hydroxyl (-OH) and an aldehyde (-CHO) group. This dual reactivity makes it a potentially valuable building block in the synthesis of polymers for coatings and adhesives. The functional groups allow it to participate in various polymerization and cross-linking reactions, which are fundamental to the formation of durable polymer networks. ebrary.netbomar-chem.com

The hydroxyl group can react with isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry. nih.govethernet.edu.et Polyurethanes are widely used in high-performance coatings and adhesives due to their excellent durability, flexibility, and resistance properties. Similarly, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form polyesters, another critical class of polymers in the coatings industry. nih.gov

The aldehyde group offers different reactive pathways. It can undergo reactions with amines to form Schiff bases, which can be further reduced to stable amine linkages, or participate in condensation reactions with active methylene compounds. This functionality allows for the creation of highly cross-linked structures, which is crucial for developing coatings with high mechanical strength and chemical resistance. ebrary.net The use of bifunctional monomers like this compound can lead to polymers with specific properties, such as improved adhesion and flexibility, which are desirable in advanced coating and adhesive formulations. bomar-chem.comnih.gov

Precursor to Liquid Crystalline Materials (e.g., 1,4-Cyclohexanedicarboxaldehyde)

A significant application of this compound (HMCA) is its role as a key intermediate in the synthesis of 1,4-cyclohexanedicarboxaldehyde (CHDA). nih.govnih.gov CHDA is a valuable raw material, particularly noted for its use as a thermotropic liquid crystal module in the manufacturing of optical displays and screens. nih.gov

Research has focused on the efficient and selective synthesis of CHDA from 1,4-cyclohexanedimethanol (B133615) (CHDM). This conversion is a two-step oxidation process where HMCA is the intermediate compound. One of the major challenges in this synthesis is preventing the reaction from stopping at the intermediate HMCA stage. nih.gov

Recent breakthroughs in biotechnology have led to the development of an engineered alcohol oxidase (AOX) that can efficiently catalyze the full conversion of CHDM to CHDA. nih.govnih.govdoaj.org Scientists utilized a flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidase from Arthrobacter cholorphenolicus (AcCO) and applied protein engineering to enhance its catalytic efficiency. The wild-type enzyme tended to cause accumulation of the HMCA intermediate, but the engineered variant, W4 (S101A/H351V/N378S/Q329N), showed a dramatically improved ability to oxidize HMCA to the final product, CHDA. nih.gov This bio-catalytic route demonstrates the direct role of this compound as a crucial precursor in the production of components for liquid crystalline materials.

| Enzyme Variant | Key Mutations | Catalytic Efficiency Improvement (vs. Wild-Type) | Final CHDA Titer (3 L scale) | Yield |

|---|---|---|---|---|

| Wild-Type (AcCO) | N/A | 1x | Low (HMCA accumulation) | 5.0% |

| W4 | S101A/H351V/N378S/Q329N | 112.5-fold | 29.6 g·L⁻¹ | 42.2% |

Contributions to Green Chemistry and Sustainable Synthesis Practices

The synthesis pathways involving this compound are increasingly aligning with the principles of green chemistry, emphasizing the use of renewable resources and environmentally benign processes. cardiff.ac.uk

The biocatalytic production of 1,4-cyclohexanedicarboxaldehyde (CHDA) from 1,4-cyclohexanedimethanol (CHDM), which proceeds through the this compound intermediate, is a prime example of sustainable synthesis. nih.gov Traditional methods for this type of primary alcohol oxidation often rely on chemical oxidants or expensive and potentially toxic transition metal catalysts. nih.gov In contrast, the enzymatic process uses an engineered alcohol oxidase in a whole-cell Escherichia coli catalyst. This method offers several green advantages:

Mild Reaction Conditions : The conversion occurs at moderate temperatures (30 °C) and pH (8.0) in an aqueous buffer. nih.gov

Reduced Waste : The process is highly selective, avoiding the formation of by-products and the use of harsh chemical reagents. nih.gov

Renewable Catalyst : The enzyme is a biocatalyst, which is renewable and biodegradable.

Furthermore, there is growing interest in sourcing the initial precursors from biomass. Lignin, a major component of lignocellulosic biomass, is a rich, renewable source of aromatic compounds that can be converted into cyclohexane derivatives. northeastern.eduresearchgate.net Research into the hydrodeoxygenation and hydrogenation of lignin-derived phenolic compounds provides a pathway to produce feedstocks like cyclohexane, which are precursors to molecules such as CHDM. researchgate.netresearchgate.net This approach opens the possibility of a fully bio-based production chain for these valuable chemical intermediates, reducing reliance on fossil fuels. northeastern.edursc.org

| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Transition metals (e.g., gold) or chemical oxidants | Engineered alcohol oxidase (biocatalyst) |

| Reaction Conditions | Often requires higher temperatures and pressures | Mild (e.g., 30 °C, atmospheric pressure) |

| Solvents | Often organic solvents | Aqueous buffer |

| By-products | Potential for by-product formation | High selectivity, minimal by-products |

| Sustainability | Relies on finite metal resources, potential for hazardous waste | Uses a renewable catalyst, environmentally benign process |

Computational Chemistry Investigations of 4 Hydroxymethyl Cyclohexanecarboxaldehyde

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 4-(hydroxymethyl)cyclohexanecarboxaldehyde, MD simulations could be employed to investigate its interaction with various enzymes. By creating a virtual model of the compound bound to an enzyme's active site, researchers can observe the dynamic behavior of the complex.

This technique would allow for the exploration of how the substrate, this compound, settles into the binding pocket, the specific interactions it forms with amino acid residues (such as hydrogen bonds, and van der Waals forces), and the role of surrounding water molecules. The simulations could reveal conformational changes in both the enzyme and the substrate upon binding, providing insights into the stability of the enzyme-substrate complex and the initial steps of the enzymatic reaction.

A hypothetical data table from such a study might include:

| Simulation Time (ns) | Average RMSD of Substrate (Å) | Key Interacting Residues | Number of Hydrogen Bonds |

| 0-10 | 1.2 ± 0.3 | TYR82, SER120, ASN155 | 3 |

| 10-20 | 1.1 ± 0.2 | TYR82, SER120, ASN155 | 4 |

| 20-30 | 1.0 ± 0.2 | TYR82, SER120, ASN155 | 4 |

| 30-40 | 1.1 ± 0.3 | TYR82, SER120, PHE210 | 3 |

| 40-50 | 1.0 ± 0.2 | TYR82, SER120, ASN155 | 4 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Catalytic Pathways

To delve into the specifics of a chemical reaction catalyzed by an enzyme, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often utilized. This method treats the chemically active region of the system (the substrate and key enzymatic residues) with the high accuracy of quantum mechanics, while the rest of the protein and solvent are modeled using the more computationally efficient molecular mechanics.

For this compound, QM/MM studies would be instrumental in elucidating the detailed mechanism of its enzymatic transformation, such as an oxidation or reduction of the aldehyde group. These calculations could map out the entire reaction pathway, identifying transition states and intermediates. This would provide crucial information on the activation energy barriers for each step of the reaction, helping to understand the catalytic efficiency of the enzyme.

A representative data table from a QM/MM study could look like this:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Hydride Transfer | -15.2 | -2.5 | -25.8 | 12.7 |

| Proton Transfer | -25.8 | -18.3 | -30.1 | 7.5 |

Docking Analysis for Substrate Binding and Enzyme Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking studies would be used to predict its binding mode within the active site of a target enzyme.

This method is valuable for initial screening to identify potential enzymes that can act on this substrate. The docking scores provide an estimation of the binding affinity, and the predicted binding poses can reveal which conformations of the molecule are most likely to be catalytically active. This information is crucial for understanding substrate specificity and for guiding enzyme engineering efforts to improve activity.

A hypothetical docking analysis summary table might be presented as follows:

| Enzyme Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues | Predicted Conformation |

| Alcohol Dehydrogenase A | -8.5 | 1.5 | LEU54, ILE86, PHE110 | Chair, equatorial |

| Aldehyde Reductase B | -7.9 | 3.2 | TRP20, TYR48, HIS110 | Chair, axial |

| Cytochrome P450 C | -9.2 | 0.8 | PHE108, LEU244, ALA295 | Twist-boat |

Advanced Conformational Analysis and Energy Profiling

The three-dimensional shape, or conformation, of a molecule is critical to its function. For a flexible molecule like this compound, which has a cyclohexane (B81311) ring and a rotatable hydroxymethyl group, advanced conformational analysis is necessary to understand its behavior.

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying all stable low-energy conformations. This involves techniques like systematic searches or molecular dynamics simulations in the absence of an enzyme. The results would reveal the relative populations of different conformers (e.g., chair, boat, twist-boat for the cyclohexane ring) and the preferred orientations of the hydroxymethyl and aldehyde groups. This information is fundamental for understanding how the molecule might present itself to an enzyme for binding.

A table summarizing conformational analysis could be structured as:

| Conformer | Ring Conformation | Substituent Orientation (Aldehyde/Hydroxymethyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair | Equatorial/Equatorial | 0.00 | 75.2 |

| 2 | Chair | Axial/Equatorial | 1.85 | 10.5 |

| 3 | Chair | Equatorial/Axial | 2.10 | 8.3 |

| 4 | Twist-Boat | - | 5.50 | 1.5 |

| 5 | Chair | Axial/Axial | 6.20 | 0.5 |

Ab Initio and Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Ab initio and Density Functional Theory (DFT) are quantum chemical methods that can provide highly accurate information about the electronic structure and reactivity of a molecule. These methods can be used to study the intrinsic chemical properties of this compound in the gas phase or in solution.

For this compound, DFT calculations could be used to determine various molecular properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are key to understanding the molecule's reactivity, for instance, identifying the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to model reaction mechanisms and predict the selectivity (e.g., stereoselectivity) of chemical reactions involving this compound, providing a fundamental understanding of its chemical behavior.

A summary of DFT-calculated reactivity descriptors might be tabulated as:

| Property | Value | Interpretation |

| HOMO Energy (eV) | -6.85 | Region of highest electron density, susceptible to electrophilic attack |

| LUMO Energy (eV) | -0.25 | Region of lowest electron density, susceptible to nucleophilic attack |

| HOMO-LUMO Gap (eV) | 6.60 | Indicator of chemical stability |

| Dipole Moment (Debye) | 2.75 | Measure of molecular polarity |

| Atomic Charge on Aldehyde Carbon | +0.45 e | Electrophilic center |

| Atomic Charge on Hydroxyl Oxygen | -0.68 e | Nucleophilic center |

Q & A

Q. What are the established synthetic methodologies for HMCA in laboratory settings?

HMCA is synthesized via engineered alcohol oxidases (AOXs), such as a mutant Pichia pastoris AOX optimized for regioselectivity. Key parameters include pH 7.5, 30°C, and controlled oxygen supply to maximize yield (>85%). Molecular docking (Glide SP protocol) and molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) validate enzyme-substrate interactions, ensuring catalytic efficiency .

Q. How should HMCA be purified and characterized post-synthesis?

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) followed by recrystallization in ethanol.

- Characterization :

- 1H NMR : Aldehyde proton at δ ~9.8 ppm; hydroxymethyl protons at δ ~3.4 ppm.

- 13C NMR : Aldehyde carbon at δ ~200 ppm; hydroxymethyl carbon at δ ~65 ppm.

- FTIR : C=O stretch at ~1700 cm⁻¹; O-H stretch at ~3400 cm⁻¹.

Cross-validate with computational predictions (e.g., density functional theory) to confirm structural assignments .

Q. What experimental precautions are critical for handling HMCA?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential aldehyde volatility.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Reference cyclohexanemethanol safety protocols for analogous compounds .

Advanced Research Questions

Q. How can computational methods predict HMCA’s interaction with enzymatic systems?

- Docking : Use Glide SP to dock HMCA into FAD-binding pockets of oxidases. Prioritize poses with hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., His465 in P. pastoris AOX).

- MD Simulations : Run 100-ns simulations (CHARMM36, TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting catalytic activity .

Q. What strategies resolve contradictory kinetic data in HMCA-producing enzyme variants?

- Kinetic Assays : Perform Michaelis-Menten analysis under standardized O₂ levels (20% saturation). Monitor initial rates via UV-Vis (λ = 340 nm for NADH depletion).

- Data Reconciliation : Use ANOVA to compare k/K* values across mutants. Address outliers via stopped-flow spectroscopy to capture transient intermediates (e.g., acyl-enzyme adducts) .

Q. How can HMCA’s hydroxymethyl group be selectively functionalized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.